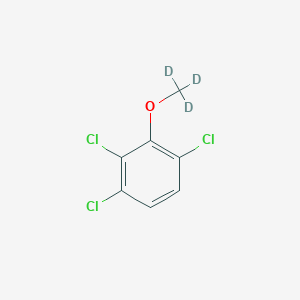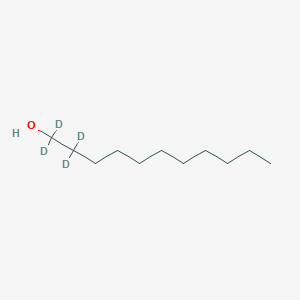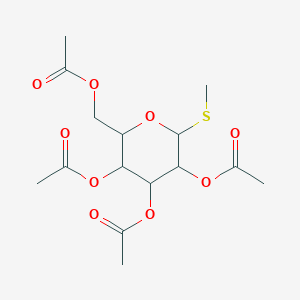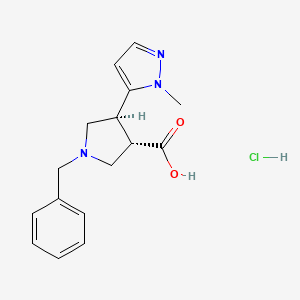
2,3,6-Trichloroanisole-d3 (methoxy-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloroanisole-d3 (methoxy-d3) is a stable isotope-labeled compound, specifically a deuterated form of 2,3,6-Trichloroanisole. It is used primarily in scientific research as a reference material for environmental toxicology and other analytical studies. The compound has a molecular formula of Cl3C6H2OCD3 and a molecular weight of 214.49 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloroanisole-d3 (methoxy-d3) typically involves the deuteration of 2,3,6-Trichloroanisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2,3,6-Trichloroanisole-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical stability. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichloroanisole-d3 (methoxy-d3) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of trichlorobenzoic acid or trichlorobenzaldehyde.
Reduction: Formation of less chlorinated anisoles.
Aplicaciones Científicas De Investigación
2,3,6-Trichloroanisole-d3 (methoxy-d3) is widely used in scientific research for various applications:
Environmental Toxicology: As a reference material for the detection and quantification of environmental contaminants.
Analytical Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biological Studies: Employed in studies investigating the metabolic pathways and degradation of chlorinated compounds.
Industrial Applications: Used in the development of new materials and chemicals with specific isotopic labeling
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichloroanisole-d3 (methoxy-d3) is primarily related to its role as a reference material in analytical studies. It does not exert biological effects but serves as a stable isotope-labeled compound to trace and quantify chemical reactions and pathways. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing for precise analysis .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6-Trichloroanisole: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
2,4,6-Trichloroanisole: Another chlorinated anisole with different substitution patterns, used in environmental studies.
2,3,5-Trichloroanisole: A similar compound with a different chlorine substitution pattern, used in analytical chemistry
Uniqueness
2,3,6-Trichloroanisole-d3 (methoxy-d3) is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic labeling allows for more accurate and sensitive detection and quantification in various scientific applications .
Propiedades
Fórmula molecular |
C7H5Cl3O |
|---|---|
Peso molecular |
214.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3/i1D3 |
Clave InChI |
OTFNCXLUCRUNCH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1Cl)Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)




![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)

![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)



![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
